molecular formula C9H11N5 B14650602 1-Benzyl-n-methyl-1h-tetrazol-5-amine CAS No. 53010-00-7

1-Benzyl-n-methyl-1h-tetrazol-5-amine

Cat. No.: B14650602
CAS No.: 53010-00-7
M. Wt: 189.22 g/mol
InChI Key: TUEVCWKKQXXVTO-UHFFFAOYSA-N
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Description

1-Benzyl-N-methyl-1H-tetrazol-5-amine is a substituted tetrazole derivative featuring a benzyl group at the 1-position, a methyl group on the amine nitrogen, and a tetrazole ring system.

Properties

IUPAC Name

1-benzyl-N-methyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-10-9-11-12-13-14(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEVCWKKQXXVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=NN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301232
Record name 1-benzyl-n-methyl-1h-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53010-00-7
Record name NSC141928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-n-methyl-1h-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-n-methyl-1h-tetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water, yielding 1-benzyl-1h-tetrazole-5-thiol . Another method involves the cycloaddition of organic nitriles with sodium azide, catalyzed by zinc salts in water . These reactions typically occur under moderate conditions and can be optimized for high yields.

Industrial Production Methods

Industrial production of this compound often employs scalable and eco-friendly methods. The use of water as a solvent, moderate reaction conditions, and non-toxic reagents are preferred to minimize environmental impact . Microwave-assisted synthesis and heterogeneous catalysis are also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-n-methyl-1h-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding oxides and nitrogen oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-n-methyl-1h-tetrazol-5-amine involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the ring can coordinate with metal ions, forming stable complexes. This property is exploited in medicinal chemistry, where the compound can act as a ligand, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

  • Halogenated derivatives (e.g., 4-chlorobenzyl) may exhibit altered electronic properties and binding affinities .
  • Energetic Materials : Bis-tetrazole derivatives like Me2bta demonstrate high nitrogen content and thermal stability (decomposition >200°C), suggesting that the target compound could be modified for similar applications .

Physicochemical Properties

  • Molecular Weight and Solubility: The benzyl group increases molecular weight (~223–240 g/mol) compared to non-aromatic analogs, likely reducing aqueous solubility. Halogenation (e.g., 4-chloro substitution) further modifies polarity .
  • Thermal Stability : Bis-tetrazole derivatives (e.g., Me2bta) decompose above 200°C, indicating that methylated tetrazoles generally retain stability under moderate conditions .

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